1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-

Heterocyclic chemistry Nucleophilic aromatic substitution Reactivity differentiation

Select this specific N1‑benzyl‑5‑chloro‑pyrazolo[3,4‑c]pyridine (CAS 76006‑20‑7) for medicinal chemistry programs requiring unambiguous tautomeric control and high organic solubility. The benzyl group locks the tautomeric state, ensuring reproducible metalation and cross‑coupling (C‑7 selective). Meanwhile, the 5‑chloro group is retained for orthogonal Pd‑catalyzed Buchwald‑Hartwig amination to generate kinase‑inhibitory 5‑amino derivatives. Its enhanced logP improves solubility in non‑polar reaction media, making it the preferred building block for advanced screening libraries.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 76006-20-7
Cat. No. B3282993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-
CAS76006-20-7
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CN=C(C=C3C=N2)Cl
InChIInChI=1S/C13H10ClN3/c14-13-6-11-7-16-17(12(11)8-15-13)9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeySZUVZVHTFGNDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- (CAS 76006-20-7): Core Scaffold Properties and Procurement Identity


1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- (IUPAC: 1-benzyl-5-chloropyrazolo[3,4-c]pyridine; CAS 76006-20-7) is a heterocyclic building block within the pyrazolo[3,4-c]pyridine family, possessing molecular formula C₁₃H₁₀ClN₃ and molecular weight 243.69 g/mol . The compound features a chlorine atom at the 5-position and a benzyl group at the N1-position of the fused pyrazole-pyridine bicyclic system, first prepared and spectroscopically elucidated by Chapman and Hurst in their foundational 1980 study on pyrazolo[3,4-c]pyridine preparation and reactivity [1]. This specific substitution pattern distinguishes it from both the N1-unsubstituted 5-chloro analog (CAS 76006-08-1) and the isomeric 7-chloro compounds within the same scaffold class.

Why 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- Cannot Be Replaced by In-Class Analogs


Within the pyrazolo[3,4-c]pyridine class, substitution position and N1-protection status profoundly alter both chemical reactivity and biological utility. The 5-chloro isomer exhibits markedly lower susceptibility to nucleophilic aromatic substitution compared to the 7-chloro isomer, as directly demonstrated by Chapman and Hurst [1], meaning that synthetic strategies designed for the 5-chloro compound cannot be applied interchangeably with 7-chloro analogs. Furthermore, the N1-benzyl group locks the tautomeric state, eliminating the N1-H/N2-H tautomerism that dominates the behavior of N1-unsubstituted analogs (e.g., CAS 76006-08-1), which studies by Tsikouris et al. have shown exist predominantly in the N1-H form [2]. This tautomeric control has direct consequences for metalation regioselectivity, cross-coupling outcomes, and, downstream, for any structure-activity relationships in biological screening campaigns — a fact underscored by the Sklepari et al. finding that N1-H availability is critical for kinase inhibitory activity within this scaffold [3]. Generic substitution with an N1-unprotected or 7-chloro analog therefore risks both synthetic failure and loss of biological relevance.

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- Against Closest Comparators


Nucleophilic Substitution Susceptibility: 5-Chloro vs. 7-Chloro Isomer

The 5-chloro substituent on the pyrazolo[3,4-c]pyridine scaffold is significantly less susceptible to nucleophilic aromatic substitution (SNAr) than the isomeric 7-chloro substituent, as established by Chapman and Hurst in a direct comparative study [1]. This differential reactivity enables chemoselective functionalization strategies wherein the 7-position can be substituted while the 5-chloro group remains intact, or alternatively, more forcing conditions can be applied selectively at the 5-position. For procurement decisions, this means the 5-chloro compound offers a distinct reactivity window not available with the 7-chloro isomer.

Heterocyclic chemistry Nucleophilic aromatic substitution Reactivity differentiation

Tautomeric State Locking: N1-Benzyl vs. N1-Unsubstituted Analog

The N1-benzyl group in CAS 76006-20-7 eliminates the N1-H/N2-H tautomeric equilibrium that characterizes the unsubstituted analog 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1). Tsikouris et al. demonstrated via multinuclear NMR (¹H, ¹³C, ¹⁵N) over a broad temperature range that 5-substituted pyrazolo[3,4-c]pyridines with a free N1-H exist predominantly (>90%) in the N1-H tautomeric form [1]. The benzyl-substituted compound is locked in the N1-substituted form, eliminating tautomeric ambiguity. This is critical because Sklepari et al. showed that the presence of N1-H is essential for kinase inhibitory activity (GSK3α/β, CLK1, DYRK1A) in related pyrazolo[3,4-c]pyridines [2], meaning the N1-benzyl compound is a protected precursor that requires deprotection for biological activity.

Tautomerism NMR spectroscopy Protecting group strategy

Vectorial Functionalisation Access: N1-Benzyl as a Key Enabling Feature for Fragment Elaboration

Bedwell et al. (2023) demonstrated that N1-protected 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds enable selective, orthogonal elaboration along multiple growth vectors: C-3 via borylation/Suzuki-Miyaura coupling, C-5 via Buchwald-Hartwig amination, and C-7 via selective metalation with TMPMgCl·LiCl followed by Negishi cross-coupling [1]. The benzyl protecting group at N1 is specifically called out as a protection-group strategy that permits these chemoselective transformations. In contrast, the N1-unsubstituted analog (CAS 76006-08-1) would present competing reactivity at the acidic N-H, potentially compromising yields and selectivity in metalation and cross-coupling steps.

Fragment-based drug discovery Cross-coupling Protecting group chemistry

Molecular Weight and Physicochemical Profile Differentiation from Parent Scaffold

CAS 76006-20-7 (MW 243.69, C₁₃H₁₀ClN₃) has a molecular weight approximately 90 Da higher than the parent 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1; MW 153.57, C₆H₄ClN₃) . The benzyl group increases calculated logP from approximately 1.61 (for 5-chloro-1H-pyrazolo[3,4-c]pyridine ) to an estimated >2.5 for the benzyl derivative, and elevates the predicted pKa from ~9.74 (free N-H form ) to a non-ionizable state at the N1 position. These differences have practical consequences: the N1-benzyl compound has increased organic solubility and altered chromatographic behavior, which may be advantageous for certain synthetic and purification workflows.

Physicochemical properties Lead-likeness Fragment metrics

Biological Activity Context: 5-Chloro Substitution in Cytotoxic and Kinase-Inhibitory Pyrazolo[3,4-c]pyridines

The 5-chloro substituent is a critical structural feature in biologically active pyrazolo[3,4-c]pyridines. Giannouli (2013) reported that pyrazolo[3,4-c]pyridine derivatives bearing 5-chloro, 7-arylamino substitution patterns exhibited cytotoxic IC₅₀ values in the range of 0.38–12 μM across ten human cancer cell lines [1]. Sklepari et al. (2017) further demonstrated that pyrazolo[3,4-c]pyridines with 1,3,5 or 1,3,7 substitution patterns showed inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases with good selectivity, and importantly, that N1-H availability was essential for activity [2]. While CAS 76006-20-7 itself is the N1-benzyl-protected precursor (not the active species), its 5-chloro group is the key synthetic handle for introducing the arylamino substituents essential for biological potency, and subsequent benzyl deprotection reveals the active N1-H pharmacophore.

Antiproliferative activity Kinase inhibition Structure-activity relationship

Optimal Application Scenarios for 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- Driven by Quantitative Differentiation Evidence


Chemoselective Multi-Step Synthesis Requiring Orthogonal 5- vs. 7-Position Reactivity

When a synthetic route demands selective functionalisation at the 7-position while preserving the 5-chloro group for later modification, CAS 76006-20-7 is the appropriate starting material. The Chapman and Hurst finding that the 5-chloro substituent is less susceptible to nucleophilic substitution than the 7-chloro isomer [1] directly supports this chemoselectivity. Bedwell et al. further demonstrated that with N1-protected 5-halo scaffolds, C-7 can be selectively metalated and cross-coupled while leaving the 5-chloro group intact for subsequent Buchwald-Hartwig amination [2].

Fragment-Based Drug Discovery Library Synthesis with Tautomeric Control

For medicinal chemistry programs constructing pyrazolo[3,4-c]pyridine-based screening libraries, the N1-benzyl protecting group of CAS 76006-20-7 eliminates tautomeric ambiguity during synthesis, ensuring consistent reactivity in metalation and cross-coupling steps. As shown by Tsikouris et al., N1-unsubstituted analogs exist as a tautomeric mixture [3], which can lead to irreproducible reaction outcomes. The benzyl group can be removed post-elaboration to reveal the N1-H form required for kinase binding, as demonstrated in the SAR studies of Sklepari et al. [4].

Synthesis of 5-Amino-Substituted Kinase Inhibitor Precursors via Buchwald-Hartwig Amination

The 5-chloro group in CAS 76006-20-7 is positioned for Pd-catalyzed amination to generate 5-amino-substituted pyrazolo[3,4-c]pyridines, which are the biologically active species in kinase inhibition. Giannouli reported that 5-arylaminomethyl and 5-alkylaminomethyl derivatives arising from 5-chloro precursors achieved cytotoxic IC₅₀ values of 0.38–12 μM [5]. The N1-benzyl group protects the pyrazole N-H during these coupling reactions, preventing catalyst poisoning and improving yields, before being cleaved to generate the active pharmacophore.

Late-Stage Functionalisation in Lipophilic Compound Series

When a medicinal chemistry program requires a building block with enhanced organic solubility for reactions conducted in non-polar solvents, CAS 76006-20-7 offers an advantage over the parent 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1). The benzyl group increases the molecular weight from 153.57 to 243.69 Da and raises predicted logP by approximately 0.9 units or more , improving solubility in toluene, THF, and similar solvents commonly used in Pd-catalyzed cross-coupling reactions, while the non-ionizable N1 position eliminates salt formation concerns.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.